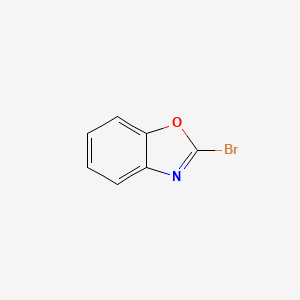

2-Bromo-1,3-benzoxazole

Übersicht

Beschreibung

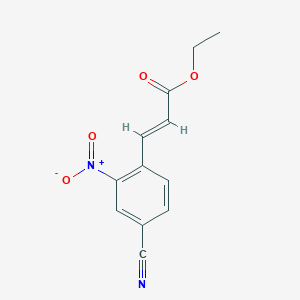

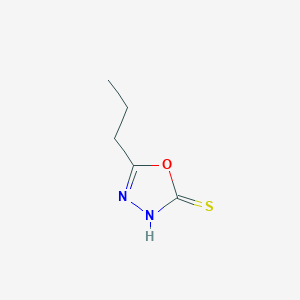

2-Bromo-1,3-benzoxazole is a brominated heterocyclic compound that is part of the benzoxazole family. Benzoxazoles are aromatic organic compounds containing a benzene ring fused to an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. The bromo substituent in 2-Bromo-1,3-benzoxazole indicates the presence of a bromine atom attached to the second position of the benzene ring.

Synthesis Analysis

The synthesis of 2-Bromo-1,3-benzoxazole and its derivatives can be achieved through various methods. One approach involves the oxidative coupling of benzylamines with ortho-substituted anilines catalyzed by iron(II) bromide, which allows for the synthesis of a variety of substituted 1,3-benzazoles, including benzoxazoles, using molecular oxygen as an oxidant . Another method includes the cyclization of 2-aminophenols with β-diketones using a combined catalyst of Brønsted acid and copper iodide, which tolerates different substituents on the 2-aminophenol, including bromo . Additionally, copper-catalyzed intramolecular O-arylation has been reported as a simple and efficient method for synthesizing a wide range of 2-substituted benzoxazoles, including those with bromo substituents .

Molecular Structure Analysis

The molecular structure of bromo-substituted benzoxazoles has been characterized using various techniques. For instance, the crystal structure, Fourier transform infrared spectroscopy (FT-IR), and quantum mechanical studies have been reported for 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, providing insights into the optimized geometrical structures, atomic charges, molecular electrostatic potential, and natural bond orbital analysis . Similarly, the synthesis and structural characterization of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have been conducted, revealing details about the optimized molecular structure and vibrational frequencies .

Chemical Reactions Analysis

Bromo-substituted benzoxazoles can participate in various chemical reactions due to the presence of the reactive bromine atom, which can be utilized in further functionalization. The bromine atom can act as a leaving group in nucleophilic substitution reactions or can be involved in cross-coupling reactions to introduce new substituents onto the benzoxazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzoxazoles are influenced by the bromine atom's electronic effects. For example, the solubility of halogenated benzotriazoles, which are structurally related to benzoxazoles, decreases with an increase in the number of bromine atoms, and the pattern of substitution significantly modulates their physicochemical properties, such as pKa values . The antifungal properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives have been reported, indicating the biological activity of bromo-substituted benzoxazoles . Additionally, the nonlinear optical (NLO) properties and thermodynamic functions of bromo-substituted benzoxazoles have been investigated, suggesting potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

-

Antimicrobial and Antifungal Activity

- Field : Medicinal Chemistry

- Application : Benzoxazole derivatives have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi .

- Method : The compounds were screened for their in vitro antimicrobial activity using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM .

- Results : The study indicated that certain compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

-

Anticancer Activity

- Field : Oncology

- Application : Certain benzoxazole compounds have been tested for their in vitro anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

- Method : The in vitro anticancer activity was determined by Sulforhodamine B assay .

- Results : Some compounds showed significant anticancer activity in comparison to 5-fluorouracil .

-

Anti-Inflammatory Activity

- Field : Pharmacology

- Application : Benzoxazole derivatives have been found to exhibit anti-inflammatory effects .

- Method : The specific methods of application or experimental procedures would depend on the specific study and the model of inflammation being used .

- Results : While specific results would vary by study, the overall finding is that certain benzoxazole derivatives can reduce inflammation .

-

Antidepressant Activity

- Field : Psychiatry

- Application : Certain benzoxazole compounds have been found to have antidepressant effects .

- Method : These effects are typically studied using animal models of depression, such as the forced swim test or the tail suspension test .

- Results : Some benzoxazole derivatives have been found to reduce depressive-like behaviors in these models .

-

Anticonvulsant Activity

- Field : Neurology

- Application : Benzoxazole derivatives have been studied for their potential anticonvulsant effects .

- Method : These effects are typically studied using animal models of epilepsy, such as the pentylenetetrazol-induced seizure model .

- Results : Some benzoxazole derivatives have been found to reduce seizure activity in these models .

-

Cytotoxic Agents

- Field : Oncology

- Application : Certain benzoxazole compounds have been tested for their in vitro cytotoxic activity against lung, breast, and colon cancer cells .

- Method : The in vitro cytotoxic activity was determined by measuring the inhibition of cell growth (IC50 value) .

- Results : The compound 5d showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC50- 102.02 μM) cancer cells .

-

Antimycobacterial Activity

- Field : Microbiology

- Application : Benzoxazole derivatives have been found to exhibit antimycobacterial effects .

- Method : The specific methods of application or experimental procedures would depend on the specific study and the model of mycobacterial infection being used .

- Results : While specific results would vary by study, the overall finding is that certain benzoxazole derivatives can inhibit the growth of mycobacteria .

-

Antihistamine Activity

- Field : Allergy and Immunology

- Application : Certain benzoxazole compounds have been found to have antihistamine effects .

- Method : These effects are typically studied using animal models of allergic reactions .

- Results : Some benzoxazole derivatives have been found to reduce allergic reactions in these models .

-

Inhibition of Hepatitis C Virus

- Field : Virology

- Application : Benzoxazole derivatives have been studied for their potential inhibitory effects on the Hepatitis C virus .

- Method : These effects are typically studied using in vitro models of Hepatitis C virus infection .

- Results : Some benzoxazole derivatives have been found to inhibit the replication of the Hepatitis C virus .

-

Amyloidogenesis Inhibition

- Field : Neurology

- Application : Certain benzoxazole compounds have been found to inhibit amyloidogenesis , a process involved in neurodegenerative diseases like Alzheimer’s.

- Method : These effects are typically studied using in vitro models of amyloidogenesis .

- Results : Some benzoxazole derivatives have been found to inhibit the formation of amyloid fibrils .

-

Rho-Kinase Inhibition

- Field : Biochemistry

- Application : Benzoxazole derivatives have been studied for their potential inhibitory effects on Rho-kinase , an enzyme involved in various cellular functions.

- Method : These effects are typically studied using in vitro models of Rho-kinase activity .

- Results : Some benzoxazole derivatives have been found to inhibit the activity of Rho-kinase .

-

Fluorescent Probes for Metal Ions

- Field : Analytical Chemistry

- Application : Benzoxazole derivatives have been used as fluorescent probes for different metal ions .

- Method : The specific methods of application or experimental procedures would depend on the specific study and the type of metal ion being detected .

- Results : Benzoxazole derivatives have been found to be effective in detecting various metal ions .

Safety And Hazards

Safety information for 2-Bromo-1,3-benzoxazole indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-bromo-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSUVHHASUJZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559668 | |

| Record name | 2-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,3-benzoxazole | |

CAS RN |

68005-30-1 | |

| Record name | 2-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)